molecular formula C9H8N2O4 B102829 Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide CAS No. 17348-71-9

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Cat. No.: B102829
CAS No.: 17348-71-9
M. Wt: 208.17 g/mol
InChI Key: PNSWPHLJTBSRJR-UHFFFAOYSA-N
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Description

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is a heterocyclic organic compound with the chemical formula C10H9NO3 This compound is known for its unique structure, which includes a benzoxadiazole ring fused with an ethyl ester group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. The compound is known to interact with enzymes such as oxidoreductases, which are involved in oxidation-reduction reactions. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function. Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes. Furthermore, this compound impacts cellular metabolism by influencing metabolic pathways and the production of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can interact with DNA or RNA, influencing the transcription and translation processes. These interactions result in changes in gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and toxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s biological activity. These findings highlight the importance of dosage optimization in therapeutic and experimental applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, it can enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or oxidative phosphorylation. These interactions can lead to changes in metabolite levels, affecting cellular energy production and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transport proteins, facilitating its uptake and distribution within cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes. The subcellular localization of this compound is critical for its role in regulating cellular function and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide typically involves the reaction of 2,1,3-benzoxadiazole with ethyl chloroformate under basic conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxadiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the benzoxadiazole ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxadiazole derivatives .

Scientific Research Applications

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide can be compared with other similar compounds, such as:

    2,1,3-Benzoxadiazole: A parent compound with similar structural features.

    Ethyl benzofuroxan-5-carboxylate: Another ester derivative with comparable properties.

    Benzothiadiazole derivatives: Compounds with a similar heterocyclic ring structure but containing sulfur instead of oxygen

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-14-9(12)6-3-4-8-7(5-6)10-15-11(8)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSWPHLJTBSRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NO[N+](=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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